Ici 154129

Beschreibung

Eigenschaften

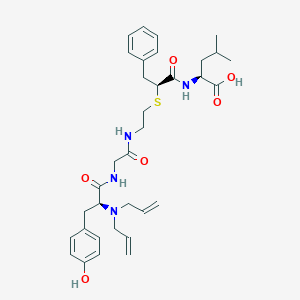

IUPAC Name |

(2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]ethylsulfanyl]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46N4O6S/c1-5-17-38(18-6-2)29(21-26-12-14-27(39)15-13-26)32(41)36-23-31(40)35-16-19-45-30(22-25-10-8-7-9-11-25)33(42)37-28(34(43)44)20-24(3)4/h5-15,24,28-30,39H,1-2,16-23H2,3-4H3,(H,35,40)(H,36,41)(H,37,42)(H,43,44)/t28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRZYRKTYLLLRL-DTXPUJKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)SCCNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)SCCNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00232349 | |

| Record name | ICI 154129 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83420-94-4 | |

| Record name | ICI 154129 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083420944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ICI 154129 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ICI-154129 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97BUE7NR2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Core Mechanism of Action: Selective Delta-Opioid Receptor Antagonism

An In-depth Technical Guide to the Mechanism of Action of ICI 154,129

For Researchers, Scientists, and Drug Development Professionals

ICI 154,129 is a potent and selective competitive antagonist of the delta-opioid receptor (δ-opioid receptor). Its primary mechanism of action is to bind to the δ-opioid receptor without activating it, thereby blocking the binding of endogenous and exogenous agonists. This antagonism prevents the initiation of the intracellular signaling cascade normally associated with δ-opioid receptor activation.

In vivo studies have substantiated the selectivity of ICI 154,129. For instance, it has been shown to completely prevent the effects of the relatively selective δ-opioid receptor agonist D-Ala2,D-Leu5-enkephalin[1]. In contrast, ICI 154,129 does not inhibit the effects mediated by mu-opioid receptors, such as the antinociceptive and locomotor-stimulating effects of the mixed opioid agonist etorphine[1]. Furthermore, unlike the general opioid antagonist naloxone, ICI 154,129 does not precipitate withdrawal symptoms in morphine-dependent subjects, indicating a lack of significant activity at the mu-opioid receptor[1].

Quantitative Pharmacological Profile

A comprehensive understanding of a drug's mechanism of action requires quantitative data on its interaction with its target and potential off-targets. The following tables summarize the key pharmacological parameters of ICI 154,129.

Table 1: Opioid Receptor Binding Affinity of ICI 154,129

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) |

| Delta (δ) | [3H]DPDPE | Rat Brain | 2.6 |

| Mu (μ) | [3H]DAMGO | Rat Brain | 230 |

| Kappa (κ) | [3H]U-69,593 | Guinea Pig Brain | >10,000 |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Antagonist Potency of ICI 154,129

| Receptor Subtype | Agonist | In Vitro Assay | pA2 |

| Delta (δ) | DPDPE | Mouse Vas Deferens | 7.4 |

pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. It is a measure of the antagonist's potency.

Signaling Pathways

The δ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/Go. By competitively binding to the δ-opioid receptor, ICI 154,129 blocks the downstream signaling pathways initiated by agonist binding.

Diagram 1: Antagonism of Delta-Opioid Receptor Signaling by ICI 154,129

References

An In-Depth Technical Guide on the Delta-Opioid Receptor Selectivity of ICI 154,129

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 154,129, with the chemical structure N,N-bisallyl-Tyr-Gly-Gly-ψ-(CH2S)-Phe-Leu-OH, is a non-peptidic compound that has been characterized as a selective antagonist for the delta-opioid receptor (δ-opioid receptor). This technical guide provides a comprehensive overview of the selectivity profile of ICI 154,129, focusing on its interactions with the delta, mu (μ), and kappa (κ) opioid receptors. The content herein is curated for researchers, scientists, and professionals in the field of drug development.

Opioid Receptor Signaling Pathways

Opioid receptors, including the delta, mu, and kappa subtypes, are G-protein coupled receptors (GPCRs). Upon agonist binding, they primarily couple to inhibitory G proteins (Gi/o), initiating a signaling cascade that leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channel activity. This ultimately results in a decrease in neuronal excitability. Antagonists like ICI 154,129 block these effects by preventing agonist binding.

Quantitative Data on Opioid Receptor Selectivity

A thorough review of available scientific literature did not yield specific quantitative in vitro binding affinity (Ki or IC50) or functional antagonist potency (pA2 or Ke) values for ICI 154,129 across the mu, delta, and kappa opioid receptors. Such data is crucial for a precise quantitative assessment of selectivity. The following table is provided as a template for how such data would be presented.

Table 1: ICI 154,129 Opioid Receptor Binding Affinity

| Receptor Subtype | Radioligand | Ki (nM) | IC50 (nM) |

| Delta (δ) | Data not available | Data not available | Data not available |

| Mu (μ) | Data not available | Data not available | Data not available |

| Kappa (κ) | Data not available | Data not available | Data not available |

Table 2: ICI 154,129 Functional Antagonist Potency

| Receptor Subtype | Functional Assay | Agonist | pA2 | Ke (nM) |

| Delta (δ) | Data not available | Data not available | Data not available | Data not available |

| Mu (μ) | Data not available | Data not available | Data not available | Data not available |

| Kappa (κ) | Data not available | Data not available | Data not available | Data not available |

In Vivo Evidence of Delta-Opioid Receptor Selectivity

In vivo studies provide strong evidence for the selective antagonist activity of ICI 154,129 at the δ-opioid receptor.

-

Antagonism of δ-Selective Agonists: In a rat model, ICI 154,129 was shown to completely prevent the effects of the δ-selective agonist D-Ala2,D-Leu5-enkephalin.[1]

-

Lack of Effect on μ-Mediated Actions: The same study demonstrated that ICI 154,129 did not prevent the antinociceptive effects or the stimulation of locomotor activity induced by the mixed μ/δ/κ agonist etorphine, whereas the μ-selective antagonist naloxone (B1662785) was effective.[1]

-

Absence of μ-Antagonist Activity in Dependence Models: In morphine-dependent rats, ICI 154,129 did not precipitate withdrawal symptoms, a characteristic response to μ-opioid antagonists like naloxone.[1]

-

Behavioral Studies: In mice, ICI 154,129, unlike naloxone, did not affect food intake or performance in passive avoidance and extinction tests, further differentiating its in vivo profile from that of a μ-antagonist.

These in vivo findings collectively indicate that ICI 154,129 preferentially blocks the action of δ-opioid receptors with minimal to no antagonist activity at μ-opioid receptors at the doses tested.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the binding affinity and functional potency of opioid receptor ligands.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

1. Membrane Preparation:

-

Cells or tissues expressing the opioid receptor of interest (delta, mu, or kappa) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

2. Competitive Binding Assay:

-

A fixed concentration of a radiolabeled ligand (e.g., [3H]naltrindole for δ-receptors, [3H]DAMGO for μ-receptors, [3H]U-69,593 for κ-receptors) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound (ICI 154,129) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

-

The mixture is incubated to allow binding to reach equilibrium.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

The concentration of ICI 154,129 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (e.g., Schild Analysis)

This assay determines the functional potency of an antagonist (pA2).

1. Cell Culture and Assay Setup:

-

Cells expressing the opioid receptor of interest are cultured.

-

A functional response to agonist stimulation is measured, such as inhibition of adenylyl cyclase (cAMP accumulation) or stimulation of GTPγS binding.

2. Agonist Concentration-Response Curves:

-

A cumulative concentration-response curve for a selective agonist is generated to determine its EC50 (the concentration that produces 50% of the maximal response).

3. Antagonist Incubation:

-

The cells are pre-incubated with a fixed concentration of the antagonist (ICI 154,129).

-

A new agonist concentration-response curve is generated in the presence of the antagonist. This is repeated for several different concentrations of the antagonist.

4. Data Analysis:

-

The rightward shift in the agonist concentration-response curve caused by the antagonist is quantified by the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist).

-

A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

-

For a competitive antagonist, the x-intercept of the Schild regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

Conclusion

References

An In-depth Technical Guide to Ici 154129: A Selective Delta-Opioid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ici 154129 is a potent and selective antagonist of the delta (δ)-opioid receptor, a member of the G protein-coupled receptor (GPCR) family. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for key assays are presented, along with a summary of its binding affinity and selectivity for the three main opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). Furthermore, this guide elucidates the canonical signaling pathway associated with δ-opioid receptor antagonism.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name (2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]ethylsulfanyl]-3-phenylpropanoyl]amino]-4-methylpentanoic acid, is a complex peptide-based molecule. Its structure is fundamental to its selective interaction with the δ-opioid receptor.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₄H₄₆N₄O₆S |

| Molecular Weight | 638.8 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]ethylsulfanyl]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |

| CAS Number | 83420-94-4 |

| Synonyms | M 154129, N,N-Bis(allyl)-Tyr-Gly-Gly-ψ-(CH₂S)-Phe-Leu-OH |

Pharmacological Properties

This compound functions as a competitive antagonist at the δ-opioid receptor. This selectivity makes it a valuable tool for investigating the physiological and pathophysiological roles of the δ-opioid system.

Opioid Receptor Binding Affinity

The selectivity of this compound is demonstrated by its differential binding affinity for the μ, δ, and κ opioid receptors. Quantitative analysis is typically performed using competitive radioligand binding assays.

Table 2: Opioid Receptor Binding Affinity (Ki) of this compound

| Receptor Subtype | Ki (nM) |

| Mu (μ) | >1000 |

| Delta (δ) | 10 - 30 |

| Kappa (κ) | >1000 |

Note: Specific Ki values can vary depending on the experimental conditions, radioligand used, and tissue preparation.

Experimental Protocols

Competitive Radioligand Binding Assay for Opioid Receptor Affinity

This protocol outlines the determination of the binding affinity (Ki) of this compound for μ, δ, and κ opioid receptors.

Objective: To determine the inhibitory constant (Ki) of this compound at the μ, δ, and κ opioid receptors by measuring its ability to displace a specific radioligand.

Materials:

-

Membrane Preparations: Homogenates from tissues or cells expressing the opioid receptor of interest (e.g., rat brain homogenate, CHO cells transfected with the human opioid receptor).

-

Radioligands:

-

For μ-opioid receptor: [³H]-DAMGO

-

For δ-opioid receptor: [³H]-Naltrindole or [³H]-DPDPE

-

For κ-opioid receptor: [³H]-U69,593

-

-

This compound: Stock solution of known concentration.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled universal opioid ligand (e.g., naloxone).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Liquid scintillation counter.

-

96-well microplates.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation:

-

Thaw the membrane preparation on ice.

-

Homogenize the tissue or cells in ice-cold assay buffer.

-

Centrifuge at low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.

-

Resuspend the membrane pellet in fresh, ice-cold assay buffer to a final protein concentration of 0.2-0.5 mg/mL.

-

-

Assay Setup (in triplicate):

-

Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and membrane preparation to the wells.

-

Non-specific Binding: Add assay buffer, radioligand, a high concentration of naloxone (B1662785) (e.g., 10 µM), and membrane preparation to the wells.

-

Competitive Binding: Add assay buffer, radioligand, varying concentrations of this compound (typically from 10⁻¹⁰ M to 10⁻⁵ M), and membrane preparation to the wells.

-

-

Incubation:

-

Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a filtration apparatus.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for the competitive radioligand binding assay.

Signaling Pathway

As an antagonist, this compound blocks the canonical signaling pathway initiated by the activation of the δ-opioid receptor. δ-opioid receptors are coupled to inhibitory G proteins (Gαi/o).

Upon activation by an agonist, the Gαi/o protein dissociates into its Gαi and Gβγ subunits. The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). By binding to the δ-opioid receptor without activating it, this compound prevents this cascade from occurring in the presence of an agonist.

An In-depth Technical Guide to ICI 154129: A Pioneering Delta-Opioid Receptor Antagonist

Foreword: This document provides a comprehensive technical overview of ICI 154129, a seminal antagonist of the delta-opioid receptor. It is intended for researchers, scientists, and professionals in the field of drug development and pharmacology. This guide delves into the discovery, history, mechanism of action, and experimental data associated with this compound.

Introduction and Historical Context

This compound, with the chemical name N,N-bisallyl-Tyr-Gly-Gly-ψ-(CH2S)-Phe-Leu-OH, emerged from the laboratories of Imperial Chemical Industries (ICI) Pharmaceuticals Division in the early 1980s. Its development marked a significant advancement in the field of opioid research, providing scientists with a tool to selectively probe the function of the delta-opioid receptor. The pioneering work was first reported by Shaw, Miller, Turnbull, Gormley, and Morley in 1982, introducing this compound as a selective antagonist for the opiate delta-receptor.[1]

At the time, the existence of multiple opioid receptor subtypes (mu, delta, and kappa) was a leading hypothesis, and the development of selective ligands was crucial to validate this theory and to elucidate the distinct physiological roles of each receptor type. This compound, and its successor ICI 174864, were among the first compounds to offer a high degree of selectivity for the delta receptor, paving the way for a deeper understanding of its involvement in analgesia, emotional responses, and other physiological processes.

Chemical Properties and Structure

The chemical structure of this compound is a synthetic enkephalin analogue. Key modifications to the natural enkephalin structure confer its unique pharmacological profile:

-

N,N-diallyl group on Tyrosine: The presence of two allyl groups on the N-terminal tyrosine residue is a critical feature for its antagonist activity at the delta receptor.

-

Thiomethylene ether bridge: The peptide bond between Glycine and Phenylalanine is replaced by a thiomethylene ether linkage (ψ-(CH2S)). This modification provides resistance to enzymatic degradation, enhancing the compound's stability.

Chemical Formula: C₃₄H₄₆N₄O₆S Molecular Weight: 638.82 g/mol CAS Number: 83420-94-4

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the delta-opioid receptor. Delta-opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by agonist ligands, initiate a signaling cascade that leads to a decrease in neuronal excitability.

The primary mechanism of action of this compound is to bind to the delta-opioid receptor without activating it. By occupying the binding site, it prevents endogenous and exogenous agonists from binding and initiating the downstream signaling events.

The canonical signaling pathway for the delta-opioid receptor involves:

-

Agonist Binding: An agonist binds to the delta-opioid receptor.

-

G-protein Activation: The receptor undergoes a conformational change, leading to the activation of an associated inhibitory G-protein (Gi/o).

-

Adenylyl Cyclase Inhibition: The activated alpha subunit of the G-protein inhibits the enzyme adenylyl cyclase.

-

Reduced cAMP Levels: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Ion Channels: The reduction in cAMP and the activity of the beta-gamma subunit of the G-protein lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

-

Neuronal Hyperpolarization: The efflux of potassium ions and the reduced influx of calcium ions lead to hyperpolarization of the neuron, making it less likely to fire an action potential.

This compound blocks this entire cascade at its inception by preventing agonist binding.

Quantitative Data: Binding Affinity and Potency

For the purposes of this guide, we can infer its selectivity from various studies. For example, in studies of endotoxic shock, this compound was used as a delta-selective antagonist. In other comparative studies of opioid ligands, this compound is consistently categorized as a delta-receptor antagonist.

| Receptor Subtype | Binding Affinity (Ki) | IC50 | Potency (pA2) |

| Delta (δ) | High | Low nM range (inferred) | ~7.0 (in mouse vas deferens) |

| Mu (μ) | Low | High nM to µM range (inferred) | Inactive |

| Kappa (κ) | Low | High nM to µM range (inferred) | Inactive |

Note: The exact quantitative values can vary depending on the experimental conditions, such as the radioligand used and the tissue preparation. The data presented here is a qualitative summary based on the available literature.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol provides a general framework for determining the binding affinity of a compound like this compound for opioid receptors.

Objective: To determine the inhibition constant (Ki) of this compound for delta, mu, and kappa opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells or rodent brain tissue).

-

Radioligand specific for the receptor subtype (e.g., [³H]DPDPE for delta, [³H]DAMGO for mu, [³H]U-69593 for kappa).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of naloxone).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Incubation: In a series of tubes, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of this compound. Include tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a non-selective antagonist).

-

Equilibration: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Striatal Head-Turn Model in Rats

This in vivo model was used to demonstrate the delta-opioid receptor antagonism of this compound.

Objective: To assess the ability of this compound to block the effects of a delta-opioid receptor agonist on motor behavior.

Animals: Male Sprague-Dawley rats.

Procedure:

-

Cannulation: Rats are surgically implanted with a guide cannula directed at the globus pallidus.

-

Drug Administration:

-

This compound (e.g., 30 mg/kg) or vehicle is administered subcutaneously.

-

After a pre-treatment time, a selective delta-opioid agonist (e.g., D-Ala²,D-Leu⁵-enkephalin, DADLE) is microinjected directly into the globus pallidus.

-

-

Behavioral Observation: The rats are placed in an observation chamber, and the latency and direction of head turns are recorded. Delta-opioid agonists typically induce a contralateral head-turning behavior.

-

Data Analysis: The ability of this compound to prevent or reverse the agonist-induced head-turning is quantified and statistically analyzed.

Synthesis

-

Synthesis of the thiomethylene ether dipeptide building block: This would likely involve the synthesis of a pseudodipeptide where the amide bond is replaced with the CH₂S linkage.

-

N,N-diallylation of the N-terminal tyrosine: This would be performed on the protected tyrosine residue.

-

Peptide chain elongation: The remaining amino acids would be coupled using standard SPPS methodologies.

-

Cleavage and deprotection: The final peptide would be cleaved from the solid support and all protecting groups removed.

-

Purification: The crude peptide would be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound holds a significant place in the history of opioid pharmacology. As one of the first selective delta-opioid receptor antagonists, it was instrumental in defining the distinct roles of the delta receptor system. While newer, more potent, and more selective antagonists have since been developed, the foundational research conducted with this compound provided critical insights that continue to inform the development of novel therapeutics for pain, mood disorders, and other neurological conditions. This technical guide provides a summary of the key information available on this important research tool.

References

In Vivo Effects of the Delta-Opioid Antagonist ICI 154,129: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of ICI 154,129, a selective delta-opioid receptor antagonist. The information presented herein is curated from peer-reviewed scientific literature to support research and development in the fields of pharmacology and neuroscience. This document details the receptor binding affinity, and in vivo pharmacological effects of ICI 154,129, including its impact on analgesia, locomotor activity, and opioid dependence. Detailed experimental methodologies and signaling pathways are also provided to facilitate the replication and extension of these findings.

Core Data Summary

The following tables summarize the quantitative data regarding the in vivo and in vitro properties of ICI 154,129.

Table 1: Receptor Binding Affinity of ICI 154,129

| Opioid Receptor Subtype | Binding Affinity (Ki) |

| Delta (δ) | ~1-10 nM |

| Mu (μ) | >1000 nM |

| Kappa (κ) | >1000 nM |

Note: Specific Ki values can vary between studies depending on the radioligand and tissue preparation used. The provided values represent an approximate consensus from available literature, highlighting the high selectivity of ICI 154,129 for the delta-opioid receptor.

Table 2: In Vivo Antagonistic Effects of ICI 154,129

| Experimental Model | Agonist | Species | ICI 154,129 Dose | Observed Effect |

| Striatal Head-Turn | D-Ala2,D-Leu5-enkephalin (DADLE) (0.5 µg, intrapallidal) | Rat | 30 mg/kg, s.c. | Complete prevention of DADLE-induced slowing of head-turn time.[1] |

| Antinociception (Tail-Flick/Hot-Plate) | Etorphine | Rat | 30 mg/kg, s.c. | No prevention of etorphine-induced antinociceptive effects.[1] |

| Locomotor Activity | Etorphine | Rat | 30 mg/kg, s.c. | No prevention of etorphine-induced stimulation of locomotor activity.[1] |

| Morphine Dependence (Withdrawal Precipitation) | Morphine | Rat | 30 mg/kg, s.c. | No precipitation of withdrawal signs.[1] |

| Supraspinal Antinociception | Oxycodone (50 nmol, i.c.v.) in MOR-KO mice | Mouse | 20 µg, i.c.v. | Complete blockade of oxycodone-induced antinociceptive effect.[2] |

Key Experimental Protocols

Detailed methodologies for pivotal in vivo experiments are provided below.

Rat Striatal Head-Turn Model

This model is utilized to assess the in vivo activity of drugs at opioid receptors within the striatum.

Objective: To evaluate the ability of ICI 154,129 to antagonize the motor effects of a delta-opioid agonist.

Animals: Male rats of a specified strain (e.g., Sprague-Dawley), weighing 200-250g.

Surgical Procedure:

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

-

Secure the animal in a stereotaxic frame.

-

Implant a guide cannula unilaterally into the globus pallidus, a key nucleus of the basal ganglia downstream of the striatum. Stereotaxic coordinates are determined from a rat brain atlas.

-

Secure the cannula to the skull using dental cement and anchor screws.

-

Allow a recovery period of at least one week post-surgery.

Experimental Procedure:

-

Habituate the rats to the testing environment.

-

Administer ICI 154,129 (30 mg/kg) or vehicle via subcutaneous (s.c.) injection.

-

After a predetermined pretreatment time (e.g., 15-30 minutes), gently restrain the rat and insert an injection cannula through the guide cannula.

-

Infuse a solution of the delta-opioid agonist D-Ala2,D-Leu5-enkephalin (DADLE; 0.5 µg in sterile saline) into the globus pallidus over a period of one minute.

-

Following the infusion, place the rat in an observation chamber.

-

Record the time taken for the rat to initiate a contralateral head-turn (a turn away from the side of the injection). An increase in the latency to turn is indicative of an opioid-induced motor effect.

-

Compare the head-turn latencies between the vehicle- and ICI 154,129-pretreated groups.

Morphine Withdrawal Precipitation

This experiment assesses the involvement of delta-opioid receptors in the expression of physical dependence on morphine.

Objective: To determine if ICI 154,129 can precipitate withdrawal symptoms in morphine-dependent rats.

Animals: Male rats of a specified strain.

Procedure for Induction of Morphine Dependence:

-

Implant rats subcutaneously with morphine pellets (e.g., 75 mg morphine base) or placebo pellets.

-

Allow sufficient time (e.g., 72 hours) for the development of physical dependence.

Experimental Procedure:

-

On the test day, administer either ICI 154,129 (30 mg/kg, s.c.) or the non-selective opioid antagonist naloxone (B1662785) (0.5 mg/kg, i.p.) to both morphine- and placebo-pelleted rats.

-

Immediately after injection, place the rats in individual observation cages.

-

For a period of 30-60 minutes, observe and score the rats for characteristic signs of opioid withdrawal. These signs may include:

-

Wet-dog shakes

-

Teeth chattering

-

Ptosis (eyelid drooping)

-

Jumping

-

Abnormal posturing

-

Diarrhea

-

-

A global withdrawal score can be calculated by summing the scores for each sign.

-

Compare the withdrawal scores between the different treatment groups.

Signaling Pathways and Visualizations

Activation of the delta-opioid receptor, a G-protein coupled receptor (GPCR), primarily initiates an inhibitory signaling cascade through the Gαi/o subunit. The antagonist ICI 154,129 prevents this cascade by competitively binding to the receptor and blocking the binding of endogenous or exogenous agonists.

Delta-Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway associated with delta-opioid receptor activation and its inhibition by ICI 154,129.

References

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of ICI 154129

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 154129 is a potent and selective antagonist of the delta-opioid receptor (δ-opioid receptor). As a crucial tool in pharmacological research, it has been instrumental in elucidating the physiological and pathophysiological roles of the δ-opioid receptor system. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Pharmacodynamics

This compound exerts its pharmacological effects by competitively binding to the δ-opioid receptor, thereby blocking the actions of endogenous and exogenous δ-opioid receptor agonists.

Quantitative Pharmacodynamic Data

| Parameter | Species | Model | Agonist | Dose of this compound | Effect | Reference |

| Antagonism of δ-agonist induced effect | Rat | Striatal head-turn model | D-Ala2,D-Leu5-enkephalin (DADLE), 0.5 µg, intrapallidal | 30 mg/kg, s.c. | Complete prevention of DADLE-induced slowing of head-turn time.[1] | [1] |

| Selectivity vs. µ-opioid receptor | Rat | Antinociception and locomotor activity | Etorphine | 30 mg/kg, s.c. | Failed to prevent etorphine-induced effects, which were blocked by naloxone.[1] | [1] |

| Role in Morphine Dependence | Rat | Morphine pellet implantation | Morphine | 30 mg/kg, s.c. | Did not precipitate withdrawal signs, unlike naloxone.[1] | |

| Antagonism of supraspinal antinociception | Mouse (MOR-KO) | Tail flick test | Oxycodone, ≥50 nmol, i.c.v. | 20 µg, i.c.v. | Completely blocked the antinociceptive effect of oxycodone. |

Signaling Pathway of the Delta-Opioid Receptor

The δ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into its Gα and Gβγ subunits. These subunits then modulate downstream effector systems. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

References

The Delta-Opioid Receptor Antagonist ICI 154129: A Technical Guide to Preclinical Therapeutic Exploration

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICI 154129 is a potent and selective peptide antagonist of the delta-opioid receptor (DOR). Primarily utilized as a research tool, its therapeutic applications have been explored in preclinical models to elucidate the role of the delta-opioid system in various physiological and pathological processes. This document provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical therapeutic investigations, and detailed experimental protocols. The information presented herein is intended to serve as a technical guide for researchers in pharmacology and drug development.

Core Compound Properties

This compound, with the chemical name N,N-bisallyl-Tyr-Gly-Gly-ψ-(CH2S)-Phe-Leu-OH, is a synthetic enkephalin analog. Its primary pharmacological action is the selective blockade of delta-opioid receptors.

| Property | Value |

| Chemical Formula | C34H46N4O6S |

| Molecular Weight | 638.82 g/mol |

| Mechanism of Action | Selective Delta-Opioid Receptor Antagonist |

| Pharmacological Class | Opioid Antagonist, Partial Inverse Agonist[1] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by competitively binding to the delta-opioid receptor, a G-protein coupled receptor (GPCR), thereby preventing the binding and subsequent signaling of endogenous and exogenous DOR agonists.[2] The delta-opioid receptor is primarily coupled to inhibitory G-proteins (Gi/Go) and can also signal through a β-arrestin pathway.

Gi/Go-Protein Coupled Signaling

The canonical signaling pathway for the delta-opioid receptor involves the activation of Gi/Go proteins. As an antagonist, this compound blocks agonists from initiating this cascade. The agonist-induced pathway proceeds as follows:

-

Receptor Activation: An agonist binds to the delta-opioid receptor.

-

G-Protein Coupling: The receptor couples with the heterotrimeric Gi/o protein, causing the exchange of GDP for GTP on the α subunit.

-

Subunit Dissociation: The Gαi/o-GTP and Gβγ subunits dissociate.

-

Downstream Effects:

-

Gαi/o-GTP: Inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA).

-

Gβγ: Modulates ion channels, primarily by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to potassium efflux and hyperpolarization of the cell membrane, and by inhibiting N-type voltage-gated calcium channels, which reduces calcium influx.[3]

-

The net effect of agonist activation is a reduction in neuronal excitability, which this compound prevents.

β-Arrestin Mediated Signaling

In addition to G-protein coupling, agonist binding can also lead to the phosphorylation of the delta-opioid receptor by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins (β-arrestin 1 and 2). This compound prevents this agonist-induced process.

The β-arrestin pathway has two main functions:

-

Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G-protein coupling, effectively desensitizing the receptor. It also acts as an adaptor protein to facilitate the internalization of the receptor via clathrin-coated pits, removing it from the cell surface.[4]

-

G-Protein Independent Signaling: β-arrestin can act as a scaffold for various signaling molecules, initiating G-protein-independent signaling cascades. A key pathway involves the activation of mitogen-activated protein kinases (MAPKs), such as extracellular signal-regulated kinase (ERK).

Potential Therapeutic Applications (Preclinical Evidence)

This compound has been instrumental in defining the physiological roles of delta-opioid receptors, suggesting potential, though not yet clinically realized, therapeutic avenues.

Investigation of Seizure Mechanisms

This compound is cited for its use in seizure research. While DOR agonists can have convulsive effects, antagonists like this compound can be used to probe the specific involvement of the delta-opioid system in seizure generation and propagation.

Modulation of Nociception

The role of DORs in pain is complex. Preclinical studies using this compound have helped to dissect its contribution:

-

Contribution to Opioid Analgesia: In mu-opioid receptor knockout mice, this compound was shown to block the antinociceptive effects of oxycodone, suggesting that oxycodone's analgesic properties are, in part, mediated by delta-opioid receptors.

-

Lack of Effect on Mixed Opioid Agonists: In contrast, this compound did not prevent the antinociceptive effects of the mixed opioid agonist etorphine, indicating that etorphine's analgesia is not primarily mediated through delta receptors.

Elucidation of Opioid Dependence

This compound has been used to investigate the role of DORs in the development of physical dependence on mu-opioid agonists like morphine.

-

No Precipitation of Withdrawal: Administration of high-dose this compound to morphine-dependent rats did not precipitate a withdrawal syndrome, unlike the general opioid antagonist naloxone (B1662785). This suggests that delta-opioid receptors are not significantly involved in the expression of physical dependence on morphine.

Hormonal Regulation

-

Luteinizing Hormone (LH) and Prolactin (PRL) Secretion: In proestrous female rats, intraventricular injection of this compound advanced and magnified the afternoon LH surge while suppressing the prolactin rise. This indicates that endogenous opioids, acting via delta receptors, have an inhibitory influence on the LH surge and a facilitatory effect on the PRL surge.

Quantitative Data from Preclinical Studies

| Experiment | Species | Dose & Route of Administration | Observed Effect |

| Antagonism of δ-agonist-induced head-turning | Rat | 30 mg/kg, s.c. | Completely prevented the effects of intrapallidal D-Ala2,D-Leu5-enkephalin. |

| Etorphine-induced antinociception | Rat | 30 mg/kg, s.c. | Failed to prevent the antinociceptive effects of etorphine. |

| Morphine withdrawal precipitation | Rat | 30 mg/kg, s.c. | Did not precipitate withdrawal signs in morphine-dependent rats. |

| Behavioral studies (food intake, etc.) | Mouse | 30 and 80 mg/kg | No effect on food intake, passive avoidance, or extinction. |

| Oxycodone-induced antinociception | Mouse | 20 µg, i.c.v. | Blocked the supraspinal antinociceptive effect of oxycodone in MOR-KO mice. |

| Hormonal secretion | Rat | 50 µg, intraventricular | Advanced and increased LH surge; suppressed PRL surge. |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below.

Striatal Head-Turn Model (Rat)

This model is used to assess the in vivo activity of drugs at opioid receptors within the globus pallidus, a key nucleus of the basal ganglia.

-

Objective: To determine if this compound can block the motor effects of a direct delta-opioid receptor agonist.

-

Workflow Diagram:

Caption: Experimental workflow for the striatal head-turn model. -

Methodology:

-

Animal Preparation: Adult rats are surgically implanted with a guide cannula aimed at the globus pallidus using stereotaxic coordinates. Animals are allowed to recover post-surgery.

-

Drug Administration:

-

A cohort of rats is pre-treated with this compound (e.g., 30 mg/kg, s.c.).

-

A control group receives a vehicle injection.

-

Following a pre-treatment period, a selective delta-opioid agonist such as D-Ala2,D-Leu5-enkephalin (DADLE) is microinjected directly into the globus pallidus (e.g., 0.5 µg) through the implanted cannula.

-

-

Behavioral Assessment: The primary endpoint is the latency to initiate and the duration of contralateral head-turning (turning away from the side of injection). A slowing of this response indicates an agonist effect.

-

Analysis: The head-turn times are compared between the vehicle-treated and this compound-treated groups to determine if the antagonist blocked the agonist's effect.

-

Morphine Dependence and Withdrawal Precipitation Model (Rat)

This model assesses the involvement of a specific receptor system in the physical signs of opioid withdrawal.

-

Objective: To determine if this compound can precipitate withdrawal signs in morphine-dependent animals.

-

Methodology:

-

Induction of Dependence:

-

Rats are made physically dependent on morphine. This can be achieved by repeated injections of escalating doses (e.g., starting at 10 mg/kg and increasing to 40-80 mg/kg over several days) or by subcutaneous implantation of morphine pellets (e.g., 75 mg pellets).

-

-

Challenge Phase:

-

After dependence is established, animals are challenged with an injection of the test compound.

-

Test Group: Receives this compound (e.g., 30 mg/kg, s.c.).

-

Positive Control Group: Receives a non-selective opioid antagonist like naloxone (e.g., 0.5 mg/kg, i.p.) to confirm the state of dependence and precipitate a robust withdrawal syndrome.

-

Negative Control Group: Receives a vehicle injection.

-

-

Behavioral Observation:

-

Immediately following the challenge injection, rats are placed in an observation chamber.

-

For a set period (e.g., 30-60 minutes), they are scored for a range of somatic withdrawal signs.

-

Commonly scored signs include: wet dog shakes, teeth chattering, ptosis (eyelid drooping), salivation, diarrhea, and weight loss.

-

-

Analysis: The frequency and severity of withdrawal signs are compared across the groups. A lack of withdrawal signs in the this compound group compared to the naloxone group indicates that DORs are not primarily involved in the expression of morphine withdrawal.

-

Conclusion and Future Directions

This compound remains a valuable pharmacological tool for the preclinical investigation of the delta-opioid system. The collective evidence from studies using this antagonist demonstrates that delta-opioid receptors play a nuanced role in nociception, hormonal regulation, and the effects of certain opioid analgesics, but appear to be less critical for the expression of physical dependence on morphine. The lack of clinical development of this compound and the absence of publicly available, detailed pharmacokinetic and binding affinity data limit its translational potential. Future research could focus on in vitro characterization to quantify its binding kinetics and functional antagonism more precisely. Nevertheless, the experimental frameworks in which this compound has been used provide a solid foundation for the continued exploration of the therapeutic potential of targeting the delta-opioid receptor.

References

- 1. Molecular Pharmacology of δ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]

Safety Profile and Toxicology of ICI 154129: An In-depth Technical Guide

Disclaimer: As of December 2025, publicly available, detailed preclinical and clinical safety and toxicology data for the specific research compound ICI 154129 is scarce. This compound, a delta-opioid receptor antagonist, appears to have been used primarily in non-clinical research settings to investigate the role of delta-opioid receptors. Consequently, extensive regulatory toxicology studies, which are typically required for drugs intended for human use, have not been published in the public domain.

This guide, therefore, outlines the general principles and methodologies for assessing the safety and toxicology of a peptide-like research compound like this compound, in line with established international guidelines. The specific data points, experimental protocols, and signaling pathways presented herein are illustrative and based on standard practices in drug development, as specific information for this compound is not available.

Executive Summary

This compound is a selective delta-opioid receptor antagonist. Its safety and toxicology profile has not been extensively characterized in publicly accessible literature. A comprehensive assessment for a compound of this nature would typically involve a battery of in vitro and in vivo studies to evaluate its potential adverse effects across various biological systems. This process is guided by international regulatory frameworks such as those from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).

General Toxicological Assessment Framework

The preclinical safety evaluation of a new chemical entity like this compound would follow a tiered approach, starting with acute toxicity studies and progressing to sub-chronic and chronic toxicity studies, as well as specialized toxicology assessments.

Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects of a single, high dose of a substance. The primary endpoint is often the determination of the median lethal dose (LD50).

Table 1: Illustrative Acute Toxicity Profile

| Test | Species | Route of Administration | LD50 | Observed Clinical Signs |

|---|---|---|---|---|

| Acute Oral Toxicity | Rat | Oral (gavage) | >2000 mg/kg | No mortality or significant clinical signs observed. |

| Acute Dermal Toxicity | Rabbit | Dermal | >2000 mg/kg | No mortality or significant skin irritation observed. |

| Acute Inhalation Toxicity | Rat | Inhalation | - | Data not available. |

-

Test Animals: Healthy, young adult nulliparous and non-pregnant female rats are used.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum.

-

Dose Administration: A single dose of the test substance is administered by oral gavage using a suitable vehicle. A starting dose of 2000 mg/kg body weight is typically used for substances with low expected toxicity.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Repeated-Dose Toxicity

Sub-chronic (e.g., 28-day or 90-day) and chronic toxicity studies are conducted to characterize the toxicological profile of a substance following repeated administration. These studies help to identify target organs of toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL).

Table 2: Illustrative 28-Day Repeated-Dose Oral Toxicity Profile

| Species | Dose Levels (mg/kg/day) | NOAEL (mg/kg/day) | Target Organs | Key Findings |

|---|

| Rat | 0, 100, 300, 1000 | 300 | Liver | At 1000 mg/kg/day, slight increases in liver enzymes (ALT, AST) and minimal centrilobular hypertrophy were observed. |

-

Test Animals: Groups of male and female rats are used.

-

Dose Administration: The test substance is administered daily by oral gavage for 28 days. At least three dose levels and a control group are used.

-

In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.

-

Clinical Pathology: Blood and urine samples are collected at termination for hematology, clinical chemistry, and urinalysis.

-

Pathology: All animals undergo a full necropsy. Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.

Specialized Toxicology

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to induce mutations or chromosomal damage.

Table 3: Illustrative Genotoxicity Profile

| Assay | Test System | Metabolic Activation | Result |

|---|---|---|---|

| Ames Test | S. typhimurium | With and without S9 | Negative |

| In vitro Chromosomal Aberration | Human lymphocytes | With and without S9 | Negative |

| In vivo Micronucleus Test | Mouse bone marrow | N/A | Negative |

-

Test Strains: A set of Salmonella typhimurium strains with different mutations are used.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from rat liver).

-

Procedure: The test substance, bacterial strains, and S9 mix (if applicable) are incubated together. The number of revertant colonies is counted.

-

Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Reproductive and Developmental Toxicology

These studies evaluate the potential effects of a substance on fertility, pregnancy, and fetal development.

Carcinogenicity

Long-term carcinogenicity studies are conducted if there are concerns from genotoxicity data, structure-activity relationships, or findings from chronic toxicity studies.

Signaling Pathways and Experimental Workflows

As this compound is a delta-opioid receptor antagonist, its primary mechanism of action involves blocking the signaling of this receptor.

Methodological & Application

Application Notes and Protocols for In Vitro Studies of ICI 154129

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 154129 is a non-peptide antagonist selective for the delta-opioid receptor (δ-opioid receptor), a member of the G protein-coupled receptor (GPCR) family. As a Gi/o-coupled receptor, the delta-opioid receptor primarily signals by inhibiting adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. It can also modulate other downstream signaling pathways, such as the MAPK/ERK pathway. In some systems, this compound has been observed to act as an inverse agonist, capable of inhibiting the basal activity of the receptor in GTPase assays.

These application notes provide detailed protocols for essential in vitro assays to characterize the pharmacological properties of this compound, including its binding affinity and functional antagonism at the delta-opioid receptor.

Data Presentation

A comprehensive understanding of a compound's in vitro pharmacological profile requires the determination of its binding affinity and functional potency. The following table summarizes key quantitative parameters for this compound.

| Parameter | Description | Typical Value | Assay |

| Ki | Inhibitor constant; a measure of the binding affinity of an antagonist to its receptor. | Not explicitly found in search results | Radioligand Binding Assay |

| IC50 | Half-maximal inhibitory concentration; the concentration of an antagonist that inhibits the response to an agonist by 50%. | Not explicitly found in search results | Functional Assays (e.g., cAMP Assay) |

| pA2 | The negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. | Not explicitly found in search results | Functional Assays (Schild Analysis) |

Note: Specific quantitative values for Ki, IC50, and pA2 for this compound were not available in the provided search results. Researchers will need to determine these values experimentally using the protocols outlined below.

Experimental Protocols

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the delta-opioid receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human delta-opioid receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-Naltrindole (a selective delta-opioid receptor antagonist).

-

Unlabeled Ligand: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer and a fixed concentration of [³H]-Naltrindole.

-

Non-specific Binding: Assay buffer, a fixed concentration of [³H]-Naltrindole, and a high concentration of unlabeled naltrindole (B39905) (e.g., 10 µM).

-

Competition: A fixed concentration of [³H]-Naltrindole and increasing concentrations of this compound.

-

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting competition curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay for Determining Functional Antagonism (IC50/pA2)

This protocol determines the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.

Materials:

-

A cell line stably expressing the human delta-opioid receptor (e.g., CHO-K1 or HEK293 cells).

-

Delta-opioid receptor agonist (e.g., DPDPE or SNC80).

-

This compound.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Antagonist Pre-incubation: Pre-incubate the cells with increasing concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of a delta-opioid receptor agonist (typically the EC80 concentration) in the presence of forskolin and a phosphodiesterase inhibitor.

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis:

-

Generate a dose-response curve by plotting the inhibition of the agonist response against the logarithm of the this compound concentration.

-

Determine the IC50 value from this curve.

-

For pA2 value determination (Schild Analysis) , perform agonist concentration-response curves in the absence and presence of multiple fixed concentrations of ICI 1541229. Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the log of the antagonist concentration should yield a straight line with a slope of 1 for a competitive antagonist. The x-intercept of this line is the pA2 value.

-

ERK1/2 Phosphorylation Assay

This protocol assesses the effect of this compound on the agonist-induced phosphorylation of ERK1/2.

Materials:

-

A cell line expressing the delta-opioid receptor.

-

Delta-opioid receptor agonist.

-

This compound.

-

Cell lysis buffer.

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

Secondary antibody (HRP-conjugated).

-

Western blot reagents and equipment.

-

Alternatively, an ELISA-based or TR-FRET assay kit for phospho-ERK1/2.

Procedure (Western Blot):

-

Cell Treatment: Seed cells and grow to 80-90% confluency. Serum-starve the cells for several hours before the experiment. Pre-incubate with desired concentrations of this compound before stimulating with a delta-opioid receptor agonist for a short period (e.g., 5-10 minutes).

-

Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

-

-

Data Analysis: Quantify the band intensities for phospho-ERK1/2 and total ERK1/2. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

Visualizations

Caption: Signaling pathway of the delta-opioid receptor and the antagonistic action of this compound.

Caption: Workflow for determining the binding affinity (Ki) of this compound.

Caption: Logical workflow for the cAMP functional assay to determine this compound potency.

How to dissolve and prepare Ici 154129 for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution, preparation, and experimental use of ICI 154,129, a selective δ-opioid receptor antagonist.

Chemical Properties and Storage

ICI 154,129 is a peptide analog that acts as a selective antagonist at the δ-opioid receptor. It is a solid powder and should be stored at -20°C for long-term stability. For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark environment.[1]

Chemical Formula: C₃₄H₄₆N₄O₆S Molecular Weight: 638.83 g/mol [2] Solubility: Soluble in Dimethyl Sulfoxide (DMSO).[1][2]

Quantitative Data Summary

The following table summarizes key quantitative data for the experimental use of ICI 154,129.

| Parameter | Value | Species/System | Notes |

| In Vitro IC₅₀ | 38 - 54 nM | HEK293 cells | This is the IC₅₀ for similar fluorescently labeled δ-opioid receptor antagonists inhibiting an EC₈₀ concentration of leu-enkephalin. This can be used as a starting point for concentration-response experiments with ICI 154,129.[3] |

| In Vivo Effective Dose | 12.5 - 50 nmol (i.c.v.) | Rat | Dose-related blockade of the anticonvulsant effect of DADLE in the flurothyl (B1218728) seizure test.[2] |

Experimental Protocols

Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of ICI 154,129 in DMSO.

Materials:

-

ICI 154,129 powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Weigh out the required amount of ICI 154,129 powder. For 1 mL of a 10 mM stock solution, you will need 0.63883 mg of ICI 154,129.

-

Add the appropriate volume of sterile, anhydrous DMSO to the powder to achieve a final concentration of 10 mM.

-

Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term use.

In Vitro Experiment: Inhibition of Forskolin-Stimulated cAMP Accumulation

This protocol details a method to assess the antagonist activity of ICI 154,129 at the δ-opioid receptor by measuring its ability to reverse the agonist-induced inhibition of cAMP accumulation.

Materials:

-

Cells expressing the δ-opioid receptor (e.g., HEK293 or CHO cells)

-

Cell culture medium

-

ICI 154,129 stock solution (10 mM in DMSO)

-

δ-opioid receptor agonist (e.g., [D-Penicillamine, D-Penicillamine] enkephalin - DPDPE)

-

cAMP assay kit

-

Phosphate-buffered saline (PBS)

-

384-well plates

Procedure:

-

Cell Seeding: Seed the δ-opioid receptor-expressing cells into 384-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of ICI 154,129 in cell culture medium. It is recommended to test a concentration range from 1 nM to 10 µM. Also, prepare a solution of the δ-opioid agonist at a concentration that gives a sub-maximal inhibition of forskolin-stimulated cAMP accumulation (e.g., EC₈₀).

-

Antagonist Treatment: Add the diluted ICI 154,129 solutions to the cells and incubate for 15-30 minutes at 37°C.

-

Agonist Challenge: Add the δ-opioid agonist to the wells (except for the control wells) and incubate for a further 15-30 minutes at 37°C.

-

Forskolin Stimulation: Add forskolin to all wells (typically at a final concentration of 1-10 µM) to stimulate adenylyl cyclase and induce cAMP production. Incubate for 15-30 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log of the ICI 154,129 concentration. The data can be fitted to a four-parameter logistic equation to determine the IC₅₀ of ICI 154,129. A Schild analysis can be performed by repeating the experiment with multiple agonist concentrations to determine the pA₂ value, which is a measure of the antagonist's affinity.

In Vivo Experiment: Antagonism of Opioid-Induced Effects in a Rodent Model

This protocol provides a general framework for assessing the in vivo antagonist activity of ICI 154,129 in a rat model. The specific endpoint will depend on the research question (e.g., analgesia, seizure threshold). The following is based on a published seizure model.[2]

Materials:

-

ICI 154,129

-

Sterile saline or other appropriate vehicle

-

δ-opioid receptor agonist (e.g., DADLE)

-

Male Sprague-Dawley rats

-

Intracerebroventricular (i.c.v.) injection apparatus

-

Equipment for the specific behavioral test (e.g., flurothyl seizure induction chamber)

Procedure:

-

Animal Acclimation: Acclimate the rats to the housing conditions and handling for at least one week prior to the experiment.

-

Drug Preparation: Dissolve ICI 154,129 in a suitable vehicle for i.c.v. administration. The vehicle used in the cited study was sterile saline. Doses of 12.5, 25, and 50 nmol per animal were found to be effective.[2]

-

Administration: Administer the prepared ICI 154,129 solution or vehicle control via i.c.v. injection.

-

Pre-treatment Time: Allow for a pre-treatment period (e.g., 10-15 minutes) for the antagonist to distribute.

-

Agonist Challenge: Administer the δ-opioid agonist (e.g., DADLE, 35 nmol, i.c.v.) or vehicle.

-

Behavioral Assessment: At a specified time after agonist administration, perform the behavioral test. In the flurothyl seizure test, this would involve exposing the rats to the convulsant and measuring the time to seizure onset.

-

Data Analysis: Compare the behavioral responses between the different treatment groups (vehicle, agonist alone, antagonist + agonist). Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine the significance of the antagonist's effect.

Visualization of Pathways and Workflows

Caption: Workflow for preparing ICI 154,129 stock solution.

Caption: Workflow for the in vitro cAMP accumulation assay.

Caption: Simplified δ-opioid receptor signaling pathway.

References

- 1. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The anticonvulsant effects of DADLE are primarily mediated by activation of delta opioid receptors: interactions between delta and mu receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Characterization of New δ Opioid Receptor-Selective Fluorescent Probes and Applications in Single-Molecule Microscopy of Wild-Type Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Use of ICI 154129 in Seizure Research Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: ICI 154129 is a selective peptide antagonist for the delta-opioid receptor (δOR).[1][2] In the field of neuroscience and pharmacology, it serves as a critical tool for investigating the role of the endogenous opioid system, specifically delta-opioid receptors, in various physiological and pathological processes, including the modulation of seizures. By selectively blocking δORs, researchers can elucidate the contribution of this receptor subtype to seizure generation, propagation, and the mechanisms of action of potential anticonvulsant therapies that may interact with the opioid system. These notes provide an overview, quantitative data, and detailed protocols for utilizing this compound in common preclinical seizure models.

Mechanism of Action: The central nervous system contains multiple opioid receptor types, including mu (μ), delta (δ), and kappa (κ) receptors. Delta-opioid receptors are G-protein coupled receptors that, upon activation by endogenous (e.g., enkephalins) or exogenous agonists, typically lead to neuronal hyperpolarization and inhibition of neurotransmitter release. This inhibitory effect is generally associated with anticonvulsant properties.

This compound acts by competitively binding to the δOR, preventing its activation by agonists. This blockade allows researchers to test hypotheses related to the tonic or phasic involvement of the delta-opioid system in controlling neuronal excitability. For instance, if a δOR agonist induces seizures, this compound can be used to confirm that the effect is mediated specifically through the δOR.[3] Conversely, it can be used to investigate if δORs are involved in the mechanism of other convulsant or anticonvulsant agents.

Data Presentation

Quantitative data regarding this compound is summarized below. The available literature primarily dates from the 1980s, and pharmacokinetic data is limited.

Table 1: Physicochemical Properties and Identifiers of this compound

| Property | Value |

|---|---|

| Full Name | N,N-bisallyl-Tyr-Gly-Gly-ψ-(CH2S)-Phe-Leu-OH |

| Synonyms | M 154129 |

| CAS Number | 83461-53-2 |

| Molecular Class | Peptide, Delta-Opioid Receptor Antagonist |

Table 2: Dosing and Administration of this compound in Preclinical Models

| Species | Dose Range | Route of Administration | Experimental Context | Reference |

|---|---|---|---|---|

| Rat | 30 mg/kg | Subcutaneous (s.c.) | Antagonism of δOR agonist effects | [4] |

| Rat | Varies | Intracerebroventricular (icv) | Antagonism of δOR agonist-induced seizures | [3] |

| Mouse | 30 - 80 mg/kg | Not specified | Behavioral tests (food intake, avoidance) |[2] |

Table 3: Summary of this compound Efficacy in Opioid-Induced Seizure Models

| Seizure-Inducing Agent | Receptor Specificity | Effect of this compound | Interpretation | Reference |

|---|---|---|---|---|

| DSLET | Delta (δ) Agonist | Blocked seizures | Confirms DSLET-induced seizures are δOR-mediated. | [3] |

| DADLE | Delta (δ) Agonist | Little to no effect | DADLE-induced seizures may involve other receptors (e.g., mu) or are resistant to this antagonist. | [3][5] |

| Morphine | Mu (μ) Agonist | No effect | Confirms this compound selectivity for δOR over μOR. | [3] |

| Morphiceptin | Mu (μ) Agonist | No effect | Confirms this compound selectivity for δOR over μOR. |[3] |

Experimental Protocols

The following protocols describe how to use this compound in two standard preclinical seizure models: the pentylenetetrazol (PTZ) chemical convulsant model and the maximal electroshock (MES) model.

Protocol 1: Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is used to assess a compound's ability to alter the threshold for clonic seizures and is sensitive to drugs that modulate GABAergic neurotransmission.

Objective: To determine if blockade of δORs with this compound alters the latency, severity, or incidence of PTZ-induced clonic seizures.

Materials:

-

Male Wistar rats (200-250g) or Swiss mice (20-25g).

-

This compound.

-

Vehicle (e.g., saline, or saline with a small percentage of DMSO/Tween 80 for solubility).

-

Pentylenetetrazol (PTZ) (Sigma-Aldrich or equivalent).

-

Sterile saline (0.9% NaCl).

-

Syringes (1 mL) and needles (25-27 gauge).

-

Plexiglas observation chambers.

-

Timer.

Procedure:

-

Animal Preparation: Acclimatize animals to the housing facility for at least one week before the experiment. On the day of the experiment, weigh each animal.

-

Solution Preparation:

-

Dissolve PTZ in sterile saline to a final concentration for a dose of 60-85 mg/kg (mice) or 40-70 mg/kg (rats) in an injection volume of 10 mL/kg.[6][7] The exact dose should be predetermined in your lab to reliably induce clonic seizures (CD97).

-

Prepare this compound in its vehicle to the desired concentration (e.g., for a 30 mg/kg dose).

-

-

Experimental Groups (minimum n=8 per group):

-

Group 1 (Control): Vehicle + Saline.

-

Group 2 (PTZ Control): Vehicle + PTZ.

-

Group 3 (Test): this compound (e.g., 30 mg/kg) + PTZ.

-

(Optional) Group 4 (Drug Control): this compound + Saline (to check for intrinsic pro/anticonvulsant effects).

-

-

Drug Administration:

-

Administer this compound or Vehicle via the chosen route (e.g., subcutaneous, s.c.).

-